molecular formula C20H41NO2 B14620606 Octadecyl 2-aminoacetate CAS No. 59404-67-0

Octadecyl 2-aminoacetate

Cat. No.: B14620606
CAS No.: 59404-67-0
M. Wt: 327.5 g/mol
InChI Key: MKPPFDFPOPEGQC-UHFFFAOYSA-N
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Description

Octadecyl 2-aminoacetate: is an organic compound with the molecular formula C20H41NO2. It is a derivative of amino acids, specifically glycine, where the hydrogen atom of the amino group is replaced by an octadecyl group. This compound is known for its amphiphilic properties, making it useful in various applications, including surfactants and emulsifiers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octadecyl 2-aminoacetate typically involves the reaction of octadecylamine with glycine or its derivatives. One common method is the esterification of glycine with octadecanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of contamination and improves safety .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Octadecyl 2-aminoacetate is used as a surfactant in various chemical reactions, particularly in the formation of micelles and emulsions. It is also employed in the synthesis of nanoparticles and as a stabilizing agent in colloidal systems .

Biology: In biological research, this compound is used as a component in cell culture media to enhance cell growth and viability. It is also studied for its potential role in drug delivery systems due to its amphiphilic nature .

Medicine: The compound is being investigated for its potential use in targeted drug delivery, particularly in the delivery of hydrophobic drugs. Its ability to form stable micelles makes it a promising candidate for encapsulating and transporting therapeutic agents .

Industry: In industrial applications, this compound is used as an emulsifier in the production of cosmetics and personal care products. It is also employed in the formulation of lubricants and anti-corrosion agents .

Mechanism of Action

The mechanism of action of octadecyl 2-aminoacetate primarily involves its amphiphilic properties. The octadecyl group provides hydrophobic interactions, while the aminoacetate moiety offers hydrophilic interactions. This dual nature allows the compound to form micelles and emulsions, which can encapsulate and transport various substances. In drug delivery systems, the compound targets specific cells or tissues by interacting with cell membranes and facilitating the uptake of encapsulated drugs .

Comparison with Similar Compounds

Uniqueness: Octadecyl 2-aminoacetate is unique due to its combination of hydrophobic and hydrophilic properties, making it highly effective in forming stable micelles and emulsions. This dual functionality is not as pronounced in similar compounds, which often lack either the hydrophilic or hydrophobic component .

Properties

CAS No.

59404-67-0

Molecular Formula

C20H41NO2

Molecular Weight

327.5 g/mol

IUPAC Name

octadecyl 2-aminoacetate

InChI

InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(22)19-21/h2-19,21H2,1H3

InChI Key

MKPPFDFPOPEGQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CN

Origin of Product

United States

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